2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide
Description
2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzodiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
Molecular Formula |
C24H24N6O3S |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C24H24N6O3S/c1-4-29-17-11-10-16(13-18(17)30(5-2)24(29)32)25-21(31)14-34-23-27-26-22(28(23)3)20-12-15-8-6-7-9-19(15)33-20/h6-13H,4-5,14H2,1-3H3,(H,25,31) |
InChI Key |
PUXWGDIDXZEYRG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC5=CC=CC=C5O4)N(C1=O)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide involves multiple steps, including the formation of the benzofuran, triazole, and benzodiazole ringsThe final step involves the coupling of the triazole derivative with the benzodiazole derivative under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form corresponding quinones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Scientific Research Applications
2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the benzofuran ring may interact with enzymes involved in oxidative stress pathways, while the triazole ring may inhibit certain microbial enzymes. The benzodiazole ring could potentially interact with receptors in the central nervous system, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, triazole derivatives, and benzodiazole derivatives. Compared to these compounds, 2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)acetamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
